molecular formula C12H14N4O5 B8768347 (2,4-Dinitrophenyl)(4-methylpiperazin-1-yl)methanone

(2,4-Dinitrophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8768347
M. Wt: 294.26 g/mol
InChI Key: NUGPANNXKFKGAI-UHFFFAOYSA-N
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Description

(2,4-Dinitrophenyl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H14N4O5 and its molecular weight is 294.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N4O5

Molecular Weight

294.26 g/mol

IUPAC Name

(2,4-dinitrophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H14N4O5/c1-13-4-6-14(7-5-13)12(17)10-3-2-9(15(18)19)8-11(10)16(20)21/h2-3,8H,4-7H2,1H3

InChI Key

NUGPANNXKFKGAI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 212.0 g of 2,4-dinitrobenzoic acid in 1400 ml of toluene was added with agitation 101.0 g of triethylamine, followed by 122.7 g of N-methylpiperazine. Next 75.7 g of phosphorus oxychloride was added dropwise at such a rate to maintain the reaction temperature below 90° C. The mixture was refluxed for 5 hrs, cooled to 80° C., and poured slowly into 1000 ml of aqueous 5% NaHCO3 solution with stirring. The precipitate was filtered, washed with water and recrystallized from hot methanol to yield 161 g of N1 -methyl-N4 -(2,4-dinitrobenzoyl)piperazine, mp 130°-132° C.
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
101 g
Type
solvent
Reaction Step One
Quantity
122.7 g
Type
reactant
Reaction Step Two
Quantity
75.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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